molecular formula C9H8N2O B8445931 4-Methyl-2-(pyridin-3-yl)-oxazole

4-Methyl-2-(pyridin-3-yl)-oxazole

Cat. No. B8445931
M. Wt: 160.17 g/mol
InChI Key: BDTMIZWDQMTNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05053416

Procedure details

30 g of nicotinoyl chloride is added to 5.1 g of cooled acetoxime, then the mixture is heated to 130° C. The exothermic reaction mixture is maintained under agitation for 6 hours at 140° C. After cooling, iced water is added, followed by alkalizing with sodium carbonate and extracting with methylene chloride. The solvent is evaporated, the residue is taken up with ether and filtered; the solvent is evaporated and the residue is distilled at 150° C. under 0.08 mbar. 3.5 g of expected product is obtained which is purified by chromatography on silica (eluant: cyclohexane-ethyl acetate 7-3), with further distillation. After cooling, a solid product is obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[CH3:10][C:11](=[N:13]O)[CH3:12].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:12][C:11]1[N:13]=[C:1]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[O:8][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
5.1 g
Type
reactant
Smiles
CC(C)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The exothermic reaction mixture is maintained under agitation for 6 hours at 140° C
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracting with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled at 150° C. under 0.08 mbar

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(OC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 31.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.